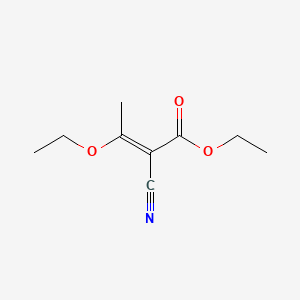

Ethyl (E)-2-cyano-3-ethoxycrotonate

描述

Contextualization within Enaminonitrile Chemistry

Ethyl (E)-2-cyano-3-ethoxycrotonate is a prominent member of the enaminonitrile family. Enaminonitriles are a class of organic compounds characterized by the presence of an amine group and a nitrile group attached to the same carbon-carbon double bond. acs.org This structural motif imparts a unique reactivity profile, with a highly nucleophilic center at the amino group and an electrophilic center at the cyano group. nih.gov This dual reactivity allows enaminonitriles to participate in a wide range of chemical transformations, making them valuable intermediates in heterocyclic synthesis. acs.orgrsc.orgnih.gov They can react with various electrophiles and nucleophiles to construct diverse heterocyclic systems such as pyrazoles, isoxazoles, pyrimidines, and pyridines. rsc.orgnih.govresearchgate.net

Significance as a Versatile Synthetic Building Block

The synthetic utility of this compound stems from the array of reactive sites within its structure. The presence of the electron-withdrawing cyano and ester groups activates the double bond for conjugate addition reactions. cymitquimica.com This allows for the introduction of a wide variety of nucleophiles at the β-position.

Furthermore, the cyano group itself can be transformed into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up avenues for further molecular elaboration. The ester group can also be readily hydrolyzed or transesterified.

A key synthetic application of related compounds, such as ethyl cyanoacetate (B8463686), is in the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, and it is a fundamental carbon-carbon bond-forming reaction. For example, the synthesis of allopurinol, a drug used to treat gout, begins with a Knoevenagel condensation involving ethyl cyanoacetate and triethyl orthoformate. wikipedia.org

The versatility of this compound and its parent compound, ethyl cyanoacetate, makes them indispensable tools for synthetic chemists in the construction of complex organic molecules, including pharmaceuticals and other biologically active compounds. cymitquimica.comwikipedia.orgresearchgate.net The synthesis of various heterocyclic compounds, which are core structures in many drugs, often relies on reactions involving these building blocks. researchgate.netresearchgate.net

Stereochemical Considerations and Isomeric Forms in Chemical Research

The "(E)" designation in this compound refers to the stereochemistry of the double bond. The "E" stands for entgegen, the German word for "opposite," and indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the cyano group and the ethoxy group are on opposite sides of the double bond.

The corresponding (Z)-isomer, where "Z" stands for zusammen (together), would have these groups on the same side. The stereochemistry of the double bond is crucial as it can significantly influence the reactivity of the molecule and the stereochemical outcome of subsequent reactions. The (E)-isomer is generally the more thermodynamically stable form.

属性

IUPAC Name |

ethyl (E)-2-cyano-3-ethoxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXFOGAYPIPTKF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C(\C#N)/C(=O)OCC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl E 2 Cyano 3 Ethoxycrotonate and Its Analogues

Direct Synthetic Pathways and Strategic Route Design

The direct synthesis of ethyl (E)-2-cyano-3-ethoxycrotonate and its analogues often involves the strategic design of routes that maximize yield and purity.

Condensation Reactions of Precursor Molecules

A primary and well-established method for synthesizing this compound is through the condensation of precursor molecules. chemicalbook.com The most common route involves the reaction of ethyl cyanoacetate (B8463686) with triethyl orthoacetate. chemicalbook.com This reaction is typically conducted under specific temperature conditions and often in the presence of a catalyst like acetic acid to facilitate the condensation. chemicalbook.com

Another relevant reaction is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound, such as ethyl cyanoacetate, with an aldehyde or ketone. researchgate.netoiccpress.com While not a direct synthesis of the title compound, it is a fundamental C-C bond-forming reaction for producing structurally similar ethyl (E)-2-cyano-3-substituted acrylates. researchgate.net For instance, various aryl or alkyl aldehydes can be condensed with ethyl cyanoacetate to yield the corresponding acrylate (B77674) derivatives. researchgate.net

Self-condensation of ethyl cyanoacetate under certain conditions can also lead to different, more complex structures. For example, in the presence of excess potash in DMSO, it undergoes an intermolecular Claisen-type condensation. chemprob.org

Optimization of Reaction Parameters in Established Syntheses

Optimizing reaction parameters is crucial for improving the efficiency of established synthetic routes. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of this compound from ethyl cyanoacetate and triethyl orthoacetate, a study reported a yield of 79.5% when the reaction was conducted with acetic acid at a temperature of 110-120°C for 18 hours under an inert atmosphere. chemicalbook.com

In the context of related Knoevenagel condensations for producing ethyl (E)-2-cyano-3-aryl/alkyl acrylates, the choice of base as a catalyst has been systematically studied. researchgate.net While bases like pyridine, piperidine, n-butyl amine, and triethylamine (B128534) were tested, sodium ethoxide was found to be the most effective, leading to high yields. researchgate.net Further optimization showed that increasing the amount of sodium ethoxide or raising the temperature did not lead to significant improvements in yield. researchgate.net

The following table summarizes the effect of different bases on the yield of a model Knoevenagel condensation reaction:

| Base | Yield (%) |

| Sodium Ethoxide | High |

| Pyridine | Less Effective |

| Piperidine | Less Effective |

| n-Butyl Amine | Less Effective |

| Triethylamine | Less Effective |

| Data derived from a study on the synthesis of ethyl (E)-2-cyano-3-phenylacrylate. researchgate.net |

Modern Catalytic Approaches in Compound Synthesis

Modern synthetic chemistry increasingly relies on sophisticated catalytic systems to enhance reaction efficiency, selectivity, and sustainability.

Brønsted Acid and Lewis Acid Catalysis

Both Brønsted and Lewis acids have been explored as catalysts in reactions relevant to the synthesis of this compound and its analogues. researchgate.net In the synthesis of the title compound, acetic acid, a Brønsted acid, is commonly used. chemicalbook.com

In related syntheses, Lewis acids have also been shown to be effective. For example, the self-condensation of ethyl cyanoacetate can be catalyzed by zinc acetate (B1210297) in the presence of triethyl phosphite. chemprob.org Chiral Brønsted acids are also being investigated for their ability to catalyze asymmetric photoreactions, demonstrating their potential in controlling stereochemistry. researchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysts are instrumental in a wide array of organic transformations. While direct transition metal-catalyzed synthesis of this compound is not widely reported, related reactions utilize such catalysts. For instance, an iridium hydride catalyst has been used for the C-H addition at the triple bond of the nitrile group in ethyl cyanoacetate. chemprob.org

More recently, nano-Fe3O4@EA (ellagic acid-bonded magnetic nanoparticles) has been developed as a heterogeneous catalyst for the base-free Knoevenagel condensation to produce new derivatives of ethyl cyanoacetate. oiccpress.com This catalytic system offers high yields and short reaction times. oiccpress.com

Green Chemistry Principles Applied to Synthetic Protocols

The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound and its analogues, several strategies align with these principles.

One key aspect is the development of efficient and time-effective procedures under mild conditions. researchgate.net For example, the use of sodium ethoxide as a catalyst in ethanol (B145695) at reflux temperature for the synthesis of ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylates represents a move towards greener synthesis. researchgate.net

The use of heterogeneous, recyclable catalysts like nano-Fe3O4@EA also aligns with green chemistry principles by simplifying product purification and reducing waste. oiccpress.com Furthermore, performing reactions under solvent-free or microwave irradiation conditions are other green approaches that have been applied to reactions involving ethyl cyanoacetate. researchgate.net

The following table highlights some green chemistry approaches in related syntheses:

| Green Chemistry Principle | Application in Synthesis |

| Use of a benign solvent | Ethanol is used as a solvent in some condensation reactions. researchgate.net |

| Use of a recyclable catalyst | Nano-Fe3O4@EA has been used as a recyclable catalyst. oiccpress.com |

| Energy efficiency | Microwave irradiation has been employed to accelerate reactions. researchgate.net |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to a variety of reactions involving active methylene compounds.

While specific research on the microwave-assisted synthesis of this compound from triethyl orthoacetate and ethyl cyanoacetate is limited, extensive studies on the microwave-promoted Knoevenagel condensation of various aldehydes with active methylene compounds like ethyl cyanoacetate provide strong evidence for the potential benefits of this technology. nih.gov

In a study on the synthesis of (E)-2-cyano-3-aryl selective Knoevenagel adducts, microwave irradiation was shown to dramatically reduce reaction times to 35 minutes while achieving high yields. nih.gov Similarly, a protocol for the condensation of acetophenone (B1666503) derivatives and active methylene compounds with aldehydes using boric acid as a catalyst under microwave conditions was found to be simple, environmentally friendly, and efficient. nih.gov

The following table presents data from studies on microwave-assisted Knoevenagel condensations, illustrating the significant rate enhancements and high yields achievable with this technology.

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Power (W) | Time | Yield (%) | Reference |

| p-Hydroxybenzaldehyde | Malononitrile | Urea (10 mol%) | 180-800 | 1-3 min | Good | |

| p-Hydroxybenzaldehyde | Cyanoacetamide | Urea (10 mol%) | 180-800 | 1-3 min | Good | |

| Various Aldehydes | Cyanoacetamide | Triethylamine | Not Specified | 35 min | 90-99 | nih.gov |

| Various Aldehydes | Methyl Cyanoacetate | Triethylamine | Not Specified | 35 min | 70-90 | nih.gov |

These findings strongly suggest that the application of microwave irradiation to the synthesis of this compound could lead to significant process improvements. The rapid and efficient heating provided by microwaves could potentially overcome the high temperatures and long reaction times (18 hours at 110-120 °C) reported for the conventional synthesis using acetic acid as a catalyst. The development of a microwave-assisted protocol would represent a significant step towards a more sustainable and efficient production of this important chemical compound.

Chemical Reactivity and Mechanistic Investigations of Ethyl E 2 Cyano 3 Ethoxycrotonate

Intrinsic Electrophilic Character and Reactivity Modes

Ethyl (E)-2-cyano-3-ethoxycrotonate is a highly functionalized molecule with a distinct electrophilic character. fishersci.cachemicalbook.comchemicalbook.com This reactivity is a direct consequence of its electronic structure, which features an α,β-unsaturated system heavily influenced by multiple electron-withdrawing and donating groups.

The molecule possesses a carbon-carbon double bond that is conjugated with both a cyano (-C≡N) group and an ethyl ester (-COOEt) group. Both of these groups are strongly electron-withdrawing by induction and resonance, which significantly reduces the electron density across the double bond. This polarization renders the β-carbon (C3) particularly electron-deficient and thus susceptible to attack by nucleophiles.

Conversely, the ethoxy group (-OEt) at the C3 position is an electron-donating group through resonance, pushing electron density into the double bond. However, the cumulative electron-withdrawing effect of the geminal cyano and ester groups at the C2 position dominates, establishing the alkene as a potent electrophile. The primary modes of reactivity stem from this electrophilicity, leading to additions at the C-C double bond and reactions at the carbonyl carbon.

Conjugate Addition Reactions (Michael-Type Additions)

The pronounced electrophilicity of the β-carbon in this compound makes it an excellent Michael acceptor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com In a Michael-type addition, a soft nucleophile, known as a Michael donor, adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org This reaction is a cornerstone of C-C bond formation in organic synthesis.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the electron-poor β-carbon. This attack breaks the π-bond of the alkene, pushing the electrons to form a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product. masterorganicchemistry.com

For this compound, this can be depicted as:

Step 1: Nucleophilic Attack: A nucleophile adds to the C3 carbon.

Step 2: Enolate Formation: A resonance-stabilized enolate is formed, with the negative charge delocalized over the α-carbon, the cyano group, and the carbonyl oxygen.

Step 3: Protonation: The enolate is protonated, typically by the solvent or a mild acid, to give the final adduct.

Common nucleophiles for this reaction include stabilized enolates (from malonic esters, acetoacetic esters), organocuprates, amines, and thiols. chemistrysteps.comlibretexts.org The reaction of methyl crotonate with diethyl malonate is a classic example of this type of transformation. wikipedia.org

Multicomponent Reaction (MCR) Studies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a well-established three-component reaction that synthesizes fused imidazo[1,2-a]-heterocycles from an amidine, an aldehyde, and an isocyanide. nih.govresearchgate.netnih.gov The reaction proceeds via the formation of an imine from the amidine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by aromatization. researchgate.net

While the GBB reaction is versatile, its core components are strictly defined. beilstein-journals.org A direct role for this compound as one of the three primary components in a classical GBB reaction is not documented. The reaction's mechanism does not readily accommodate an activated alkene of this type in place of the amidine, aldehyde, or isocyanide. However, the functional groups present in GBB products could potentially undergo subsequent reactions with molecules like this compound, but this would be a post-MCR modification rather than a direct incorporation.

Pseudo-multicomponent reactions often involve a sequence of well-known reactions occurring in a single pot. A common pathway involves an initial Knoevenagel condensation to form an electron-deficient alkene, which then immediately undergoes a Michael addition with another nucleophile present in the mixture.

While this compound is typically a pre-formed, stable Michael acceptor, its synthesis from ethyl cyanoacetate (B8463686) and triethyl orthoacetate illustrates the types of components that lead to its formation. chemicalbook.com A one-pot reaction involving ethyl cyanoacetate, an orthoester, and a suitable Michael donor could be envisioned as a pseudo-MCR pathway where a substrate similar to this compound is formed in situ and consumed.

Cyclization Reactions and Heterocycle Formation

The multiple reactive sites on this compound make it a valuable precursor for the synthesis of various heterocyclic systems.

One of the most significant applications of activated alkenes like this compound is in the synthesis of pyrazole (B372694) derivatives. nih.gov Pyrazoles are a class of five-membered heterocycles with two adjacent nitrogen atoms that are prevalent in many pharmaceutically active compounds. najah.edu

The reaction with hydrazine (B178648) or its derivatives is a classic and efficient method for constructing the pyrazole ring. The general mechanism involves two key steps:

Conjugate Addition: The terminal nitrogen of hydrazine, acting as a potent nucleophile, attacks the electrophilic β-carbon (C3) of the crotonate. This is followed by the elimination of the ethoxy group, forming a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the electrophilic carbon of the cyano group. This intramolecular cyclization, followed by tautomerization, results in the formation of a stable, aromatic aminopyrazole ring.

A study on the synthesis of pyrazole carboxylates demonstrates this pathway. Although many examples use the closely related ethyl 2-cyano-3-ethoxyacrylate, the reactivity pattern is directly applicable. The reaction of a β-keto ester with phenylhydrazine, for instance, yields a pyrazole-4-carboxylate derivative. najah.edu This highlights the general utility of this synthetic strategy for creating highly substituted pyrazole scaffolds.

Condensation and Cyclization for Quinolinone Derivatives

This compound is a versatile reagent in the synthesis of quinolinone derivatives, which are an important class of heterocyclic compounds with a wide range of biological activities. The reactivity of the compound allows for its participation in condensation and subsequent cyclization reactions with various substrates to form the quinolinone scaffold.

One common approach involves the reaction of this compound with anilines. This reaction typically proceeds through an initial Michael addition of the aniline (B41778) to the electron-deficient double bond of the crotonate, followed by an intramolecular cyclization and subsequent aromatization to yield the quinolinone ring system. The specific substitution pattern on the resulting quinolinone can be controlled by the choice of the aniline derivative.

Several synthetic methodologies have been developed for the preparation of quinoline (B57606) derivatives, which share a common heterocyclic core with quinolinones. These methods, such as the Skraup, Doebner-von Miller, Conrad-Limpach-Knorr, and Combes syntheses, highlight the general strategies of constructing the quinoline ring system through condensation and cyclization reactions. iipseries.orgresearchgate.net For instance, the Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines, a type of quinolinone. jptcp.com Similarly, the Combes quinoline synthesis utilizes the condensation of anilines with β-diketones. researchgate.net These established methods provide a foundational understanding of the types of transformations that this compound can undergo to produce quinolinone structures.

The following table provides examples of reaction conditions for the synthesis of quinoline derivatives, which are structurally related to quinolinones and illustrate the general principles of their formation.

Table 1: Selected Methods for Quinoline Synthesis

| Name Reaction | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol | Strong Acid, Oxidant | Quinoline |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-Ketoester | Acid, Base, or Heat | 4-Hydroxyquinoline |

| Doebner Synthesis | Benzaldehyde, Methyl cyanoacetate, Aromatic amine | Nano structured TiO2 | Quinoline derivative |

Formation of Thiazole (B1198619) Analogues and Related Systems

This compound serves as a valuable precursor for the synthesis of various thiazole analogues and related heterocyclic systems. Thiazoles are a significant class of sulfur-containing heterocycles that are present in numerous biologically active compounds. nih.govresearchgate.net The reactivity of the cyano and ester functionalities, along with the activated double bond in this compound, allows for its participation in cyclocondensation reactions with appropriate sulfur-containing reagents.

A primary method for constructing the thiazole ring from this precursor involves its reaction with a thiating agent, such as thiourea (B124793) or its derivatives. researchgate.net In a typical reaction, the sulfur nucleophile attacks one of the electrophilic centers of the crotonate, leading to an intermediate that can subsequently cyclize to form the thiazole ring. The specific reaction conditions and the nature of the substituents on the thiourea can influence the final structure of the thiazole product.

The synthesis of thiazoles often involves the condensation of a compound containing a reactive methylene (B1212753) group with a sulfur-containing species. organic-chemistry.org For example, the Hantzsch thiazole synthesis, a classical method, involves the reaction of α-haloketones with thioamides. While not directly utilizing this compound, this and other methods for thiazole synthesis, such as those involving ethyl isocyanoacetate and thiono esters, provide insight into the general principles of thiazole ring formation. organic-chemistry.orgorgsyn.org

Recent research has explored various catalytic systems and reaction conditions to improve the efficiency and scope of thiazole synthesis. mdpi.com These advancements can potentially be applied to reactions involving this compound to generate novel thiazole derivatives. For instance, the use of catalysts can facilitate the cyclization step and may allow for milder reaction conditions.

The following table summarizes key aspects of thiazole synthesis that are relevant to the potential transformations of this compound.

Table 2: General Approaches to Thiazole Synthesis

| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| α-Haloketone | Thioamide | Hantzsch Condensation | Thiazole |

| Ethyl isocyanoacetate | Thiono ester | Condensation | 4-Ethoxycarbonylthiazole |

| β-Aminonitroalkene | N-Thiocyanatosaccharin | Cyclization | 2,4,5-Trisubstituted thiazole |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Kinetic studies and various spectroscopic techniques are instrumental in elucidating the pathways of its reactions.

Kinetic studies can provide quantitative data on reaction rates, allowing for the determination of the reaction order with respect to each reactant and the calculation of activation parameters. This information helps in proposing a plausible reaction mechanism. For instance, in the condensation reactions leading to quinolinones or thiazoles, kinetic analysis can help to distinguish between different possible rate-determining steps, such as the initial Michael addition or the subsequent cyclization.

Spectroscopic probes, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable for identifying reaction intermediates and final products. ekb.eg 1H and 13C NMR spectroscopy can provide detailed structural information about the molecules at various stages of the reaction. For example, the disappearance of the signals corresponding to the vinylic proton of this compound and the appearance of new signals can be monitored to follow the progress of a reaction.

IR spectroscopy is useful for tracking the changes in functional groups. The characteristic nitrile (C≡N) and ester (C=O) stretching frequencies of the starting material can be monitored, and the appearance of new bands, such as those for amide or other functional groups in the product, can be observed. nih.gov Mass spectrometry is used to determine the molecular weight of intermediates and products, confirming their identity. rsc.org

In some cases, computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway and calculate the energies of transition states and intermediates. rsc.org This theoretical approach complements experimental data and provides deeper insight into the reaction mechanism.

Stereoselectivity in Chemical Transformations Involving the Compound

The stereochemistry of reactions involving this compound is an important consideration, particularly when new stereocenters are formed during a transformation. The (E)-configuration of the double bond in the starting material can influence the stereochemical outcome of the reaction.

In reactions where a nucleophile adds to the double bond, such as the Michael addition of anilines in quinolinone synthesis, two new stereocenters can potentially be created. The relative stereochemistry of these centers (i.e., whether the product is the syn or anti diastereomer) can be influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of a catalyst.

For example, in the base-catalyzed cyclocondensation of 2,6-dihalobenzaldehydes, ethyl cyanoacetate, and thiourea, a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives was obtained. researchgate.net This indicates that the cyclization step may not be highly stereoselective under these conditions. The relative stability of the different diastereomeric transition states leading to the products often dictates the stereochemical outcome.

Spectroscopic techniques, particularly NMR spectroscopy, are crucial for determining the stereochemistry of the products. The coupling constants between adjacent protons can often provide information about their relative orientation (e.g., cis or trans). In some cases, X-ray crystallography may be necessary to unambiguously determine the stereostructure of a crystalline product.

The control of stereoselectivity in reactions of this compound is an active area of research. The development of chiral catalysts or auxiliaries could enable the enantioselective synthesis of complex molecules from this versatile starting material.

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl E 2 Cyano 3 Ethoxycrotonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR Techniques)researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. For Ethyl (E)-2-cyano-3-ethoxycrotonate, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques provides a complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two ethyl groups and the methyl group attached to the double bond. The ethoxy group attached to the C3 position and the ethyl ester group will exhibit characteristic triplet and quartet patterns due to spin-spin coupling. The chemical shift of the methyl protons at C4 will confirm the (E)-configuration of the double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The signals for the carbonyl carbon of the ester, the cyano carbon, and the two olefinic carbons (C2 and C3) are particularly diagnostic. The chemical shifts of the methyl and methylene (B1212753) carbons of the ethyl groups further corroborate the structure. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. magritek.com

2D NMR Techniques: To definitively assign the complex NMR data, 2D techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, for instance, connecting the methylene quartets to the methyl triplets within each ethyl group. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom that bears protons. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbons (C2, C3, and the cyano carbon) by observing their correlations with nearby protons. For example, the protons of the C4 methyl group would show an HMBC correlation to the olefinic carbons C2 and C3. magritek.com

The following table summarizes the predicted NMR data for this compound based on the analysis of closely related structures like ethyl (ethoxymethylene)cyanoacetate. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -C(O)OCH₂CH₃ | ~4.27 | quartet | ~61.5 |

| -C(O)OCH₂CH₃ | ~1.33 | triplet | ~14.1 |

| -OCH₂CH₃ | ~4.37 | quartet | ~69.0 |

| -OCH₂CH₃ | ~1.45 | triplet | ~15.0 |

| =C(CN)- | - | - | ~98.0 |

| -C(OEt)= | - | - | ~170.0 |

| CN | - | - | ~116.0 |

| C=O | - | - | ~162.5 |

| =C-CH₃ | ~2.50 | singlet | ~18.0 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The nominal molecular weight of this compound (C₉H₁₃NO₃) is 183.20 g/mol . fishersci.ca

Electron Ionization Mass Spectrometry (EI-MS) of this compound would lead to a molecular ion peak ([M]⁺) at m/z 183. The fragmentation pattern provides a fingerprint that confirms the arrangement of functional groups. Key fragmentation pathways for cyanoacrylates and crotonates typically involve the loss of alkoxy groups, ethylene (B1197577), and cleavage adjacent to the carbonyl group.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 183 | [C₉H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 155 | [M - C₂H₄]⁺ | Loss of ethylene from an ethoxy group |

| 138 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester |

| 112 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical |

| 68 | [C₄H₄O]⁺ | Fragment from cleavage of the main chain |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identificationresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. The spectra for this compound are characterized by distinct bands corresponding to the nitrile, ester, ether, and alkene functionalities. Detailed analyses of related compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, provide a strong basis for these assignments. researchgate.netnih.gov

Nitrile (C≡N) Stretching: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of a conjugated nitrile group. scialert.net

Carbonyl (C=O) Stretching: A very strong band corresponding to the ester carbonyl group should appear around 1720-1740 cm⁻¹. scialert.net

Alkene (C=C) Stretching: The carbon-carbon double bond of the crotonate backbone will exhibit a stretching vibration in the 1620-1650 cm⁻¹ region.

C-O Stretching: The molecule contains both ester (C-O-C) and ether (C-O-C) linkages. These will produce strong, complex bands in the fingerprint region between 1000 and 1300 cm⁻¹. scialert.net

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H stretch (aliphatic) | 2850-3000 | Medium | Strong |

| C≡N stretch | 2220-2240 | Strong | Strong |

| C=O stretch (ester) | 1720-1740 | Very Strong | Medium |

| C=C stretch | 1620-1650 | Medium | Strong |

| C-O-C stretch (ester & ether) | 1000-1300 | Strong | Medium |

X-ray Crystallography for Solid-State Structural Determination

While a single-crystal X-ray structure for this compound itself is not publicly available, extensive crystallographic studies on closely related derivatives, particularly those incorporating thiophene (B33073) rings, provide significant insight into the expected solid-state behavior.

Analysis of Crystal Packing and Supramolecular Interactionsfishersci.ca

The solid-state architecture of cyanoacrylate derivatives is governed by a network of weak intermolecular interactions. Studies on compounds like ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate reveal that the crystal packing is dominated by C–H···O and C–H···N hydrogen bonds. nih.gov These interactions link molecules into specific motifs, such as inversion dimers, which then assemble into infinite chains or sheets. nih.gov The planarity of the core cyanoacrylate structure is a key factor that facilitates the formation of these ordered arrangements. Van der Waals forces play a crucial role in connecting these chains or sheets to build the final three-dimensional lattice. nih.gov Despite the presence of planar aromatic systems in some derivatives, π–π stacking interactions are not always a dominant feature of the packing. researchgate.net

Studies on Polymorphism in Related Structuresfishersci.ca

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science. Research has identified and characterized different polymorphs for derivatives of ethyl (E)-2-cyanoacrylate. For example, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate is known to crystallize in different monoclinic space groups. researchgate.net These polymorphs, while having similar molecular conformations, exhibit distinct crystal packing and intermolecular interactions, which can influence physical properties like melting point and solubility.

Furthermore, some crystal structures of related compounds have shown discrete disorder in the flexible ethyl groups. nih.gov This indicates that even within a single crystal, parts of the molecule can adopt multiple conformations, which is a phenomenon related to the energetic landscape of the molecule in the solid state.

Computational Chemistry and Theoretical Studies on Ethyl E 2 Cyano 3 Ethoxycrotonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its geometry. For molecules like Ethyl (E)-2-cyano-3-ethoxycrotonate, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the equilibrium geometry of the molecule.

Studies on similar cyanoacrylate systems, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674), have utilized DFT with basis sets like 6-31G and 6-31G** and the B3LYP functional to determine optimized molecular geometries. nih.gov These studies suggest that the molecule likely adopts a nearly planar conformation, with the cyanide group lying in the molecular plane. The deviation from planarity is typically minimal, not exceeding a few degrees. nih.gov This planarity is a consequence of the sp² hybridization of the carbon atoms in the crotonate backbone and the delocalization of π-electrons across the conjugated system.

The electronic structure of this compound is characterized by the presence of both electron-withdrawing groups (the cyano and ester groups) and an electron-donating group (the ethoxy group) attached to the C=C double bond. This arrangement significantly influences the molecule's reactivity. DFT calculations on ethyl cyanoacrylate, a structurally similar compound, have shown that the presence of –CN and –COOR groups stabilizes the carbanion formed during anionic polymerization. jh.edu The calculated adiabatic electron affinity (EA) for ethyl cyanoacrylate is approximately 1.0 eV, which is substantially high and indicates its propensity to accept electrons, even from weak nucleophiles. jh.edu

Table 1: Calculated Electronic Properties of a Related Cyanoacrylate (Ethyl Cyanoacrylate)

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Adiabatic Electron Affinity (EA) | 1.0 eV | DFT | jh.edu |

This table presents data for ethyl cyanoacrylate as a proxy for this compound due to the lack of specific data for the latter.

The optimized molecular geometry from DFT calculations would provide precise bond lengths and angles. For instance, in a related study on ethyl 2-cyano-3-N,N-dimethyl amino acrylate, the optimized geometry was found to be in good agreement with experimental X-ray diffraction data. nih.gov

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is instrumental in mapping out the potential energy surface of a chemical reaction, identifying transition states, and calculating activation barriers. This provides a deep understanding of the reaction mechanism. The synthesis of this compound is often achieved through a Knoevenagel condensation reaction between ethyl cyanoacetate (B8463686) and triethyl orthoacetate. chemicalbook.com

For the Knoevenagel condensation leading to this compound, a plausible mechanism that could be modeled involves the following steps:

Deprotonation of ethyl cyanoacetate by a base to form a carbanion.

Nucleophilic attack of the carbanion on the carbonyl-like carbon of an activated form of triethyl orthoacetate.

Formation of an intermediate adduct.

Elimination of ethanol (B145695) to yield the final product.

Computational modeling of this pathway would involve calculating the free energy profile, which would reveal the rate-determining step of the reaction. Such studies can also be used to explore the effect of different catalysts or reaction conditions on the reaction efficiency and selectivity.

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various spectroscopic properties, such as vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. These theoretical spectra are invaluable for interpreting experimental data and for the structural elucidation of compounds.

Vibrational Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. For this compound, the calculated IR and Raman spectra would show characteristic peaks corresponding to its functional groups. For example, the C≡N stretching frequency is typically observed in the range of 2200-2260 cm⁻¹. The C=O stretching of the ester group would appear around 1700-1750 cm⁻¹, and the C=C stretching would be in the 1620-1680 cm⁻¹ region. A study on the curing of ethyl cyanoacrylate using Raman spectroscopy identified the C=C stretch at 1621 cm⁻¹ and the C=O stretch at 1735 cm⁻¹. tudublin.ie Theoretical calculations on a similar molecule, ethyl 2-cyano-3-N,N-dimethyl amino acrylate, have shown good agreement between the calculated and experimental vibrational spectra. nih.gov

Table 2: Predicted and Experimental Vibrational Frequencies for Related Cyanoacrylates

| Functional Group | Predicted Wavenumber (cm⁻¹) (Theoretical) | Experimental Wavenumber (cm⁻¹) | Compound | Reference |

|---|---|---|---|---|

| C=C | - | 1621 | Ethyl cyanoacrylate | tudublin.ie |

| C=O | - | 1735 | Ethyl cyanoacrylate | tudublin.ie |

| C≡N | - | - | - |

This table highlights key vibrational frequencies. Specific predicted values for this compound are not available.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectrum of a molecule. For this compound, the presence of a conjugated system of π-electrons is expected to give rise to absorption bands in the UV region. The position and intensity of these bands are sensitive to the electronic nature of the substituents and the conformation of the molecule.

Conformational Landscape Analysis and Energetic Profiles

For this compound, rotation around the C-C and C-O single bonds can lead to different spatial arrangements of the ethyl and ethoxy groups. Computational studies on related molecules, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate, have investigated the existence of s-cis and s-trans isomers arising from rotation around the single bond adjacent to the double bond. nih.gov These studies revealed that the s-cis isomer is generally more stable, with an enthalpy difference of a few kcal/mol compared to the s-trans isomer. nih.gov

A detailed conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the potential energy at each point. This would generate a potential energy surface, from which the low-energy conformers (local minima) and the energy barriers for interconversion (saddle points) can be identified. Such an analysis would provide a comprehensive understanding of the molecule's flexibility and the preferred shapes it adopts.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl cyanoacetate |

| Triethyl orthoacetate |

| Ethyl 2-cyano-3-N,N-dimethyl amino acrylate |

Applications in Complex Organic Molecule Synthesis

Strategic Use as a Key Intermediate in Fine Chemical Production

Ethyl (E)-2-cyano-3-ethoxycrotonate serves as a valuable intermediate in the production of fine chemicals due to the strategic placement of its functional groups. The synthesis of this intermediate can be achieved effectively, for instance, through the reaction of triethyl orthoacetate and ethyl cyanoacetate (B8463686). chemicalbook.com One documented large-scale synthesis involves heating these precursors with acetic acid, resulting in a 79.5% yield of this compound. chemicalbook.com

Its utility lies in its ability to react with various nucleophiles, leading to the formation of more complex molecular scaffolds. The cyano and ester groups can undergo hydrolysis, reduction, or act as directing groups in cyclization reactions. rroij.com The electron-deficient double bond is susceptible to conjugate addition, while the ethoxy group can act as a leaving group in substitution reactions. These reactions are fundamental in creating specialized compounds used in various industrial applications, including the synthesis of dyes, polymers, and other performance chemicals. rroij.com

Table 1: Synthesis and Transformation of this compound

| Reaction | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Synthesis | Triethyl orthoacetate, Ethyl cyanoacetate | Acetic acid, 110-120°C, 18 h, Inert atmosphere | This compound | 79.5% | chemicalbook.com |

| Transformation | This compound, Amines | Trimethylaluminum, Toluene | Amidines | Moderate | semanticscholar.org |

Construction of Diverse Heterocyclic Compound Libraries

A significant application of this compound and structurally related activated alkenes is in the synthesis of diverse libraries of heterocyclic compounds. nih.gov These scaffolds are central to many areas of chemical and pharmaceutical research. The compound's multiple electrophilic and nucleophilic centers allow it to participate in a variety of cyclocondensation reactions.

For example, reactions with binucleophilic reagents like hydrazines and their derivatives are commonly employed to construct five- and six-membered heterocyclic rings. researchgate.netnih.govresearchgate.net The reaction with hydrazine (B178648) hydrate, for example, can lead to the formation of pyrazole (B372694) or pyridazinone derivatives, depending on the reaction conditions and the precise structure of the cyanoacrylate precursor. nih.govresearchgate.net Similarly, reactions with amidines can yield pyrimidine (B1678525) derivatives. semanticscholar.org The ability to react with a wide range of nucleophiles makes this compound a powerful tool for generating chemical diversity in drug discovery and materials science. rroij.comnih.gov Research has shown that related ethyl cyanoacrylate derivatives can react with reagents like ethyl glycinate (B8599266) hydrochloride to produce highly substituted furans. semanticscholar.org

Table 2: Synthesis of Heterocyclic Compounds

| Reactant with Cyanoacrylate Core | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| Ethyl 2-cyano-3-ethoxyacrylate | 3-Hydroxyimino-2-butanone hydrazone | Enamine Tautomers | researchgate.net |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Pyrazole, Azine | nih.gov |

| Ethyl (E)-3-aryl-2-cyanoacrylate | Ethyl glycinate hydrochloride | Furan | semanticscholar.org |

| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Various chemical reagents | Thiophene (B33073), Thiazole (B1198619), Pyrazole, Pyridine, Pyrimidine, Coumarin | nih.gov |

Synthetic Routes Towards Bioactive Molecule Analogues

The structural motifs accessible from this compound are prevalent in many biologically active molecules. Consequently, it is a key starting material for the synthesis of analogues of these compounds for structure-activity relationship (SAR) studies.

One area of application is the synthesis of kinase inhibitors. For instance, amidine derivatives, which can be synthesized from the corresponding nitriles, have shown activity as inhibitors of kinases like Flt-1 and KDR (Kinase-insert domain-containing receptor). semanticscholar.org The synthesis involves the reaction of a nitrile, which can be derived from a precursor like this compound, with an amine in the presence of a promoter like trimethylaluminum. semanticscholar.org

Furthermore, related cyano-activated compounds are used to create molecules with potential antitumor and antiviral properties. nih.govresearchgate.net For example, a series of ethyl 2-cyano-3-alkylamino-3-(N-2-fluorophenylethylamino) acrylates were synthesized and showed moderate activity against the Tobacco Mosaic Virus (TMV). researchgate.net Similarly, various heterocyclic compounds derived from cyanoacetamides, which share functional similarities with the title compound, have been evaluated for their antiproliferative activity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). nih.gov

Table 3: Examples of Bioactive Analogues Synthesized

| Precursor Type | Target Analogue Class | Potential Biological Activity | Reference |

|---|---|---|---|

| Benzonitriles | Amidines | Kinase inhibitors (Flt-1, KDR) | semanticscholar.org |

| Tetrahydrobenzo[b]thiophene derivatives | Polycyclic heterocycles | Antitumor | nih.gov |

| Ethyl 2-cyano-3,3-dimethythioacrylate | Substituted acrylates | Antiviral (TMV) | researchgate.net |

| Cyanoacetylhydrazine derivatives | Pyridine derivatives | Antitumor | nih.gov |

Compound Index

Biological and Medicinal Chemistry Research Applications of Ethyl E 2 Cyano 3 Ethoxycrotonate Derivatives

Exploration as a Scaffold in Drug Discovery Programs

Ethyl (E)-2-cyano-3-ethoxycrotonate serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical development. cymitquimica.com Its structure, featuring a cyano group and an ethoxy group on a crotonate backbone, allows for a variety of chemical modifications, making it an attractive scaffold for creating diverse libraries of compounds. cymitquimica.com The reactivity of the double bond and the electrophilic nature of the cyano group are key to its utility in synthetic organic chemistry. cymitquimica.com

While direct studies on this compound as a central scaffold in extensive drug discovery programs are not widely documented in publicly available research, the broader class of 2-cyanoacrylates has been the subject of significant investigation. These compounds are recognized for their biocompatibility and biodegradability, with some, like ethyl cyanoacrylate and octyl cyanoacrylate, gaining approval for medical applications. slideshare.net The exploration of cyanoacrylate derivatives in drug discovery is driven by the potential to generate novel molecular entities with a wide range of biological activities.

Investigation of Potential Biological Activities in Related Chemical Entities

Research into the biological activities of chemical entities structurally related to this compound has yielded promising results across several therapeutic areas. These studies, while not directly examining the title compound, provide valuable insights into the potential of the broader cyanoacrylate class.

Research into Antimicrobial Properties

Derivatives of cyanoacrylates have been investigated for their antimicrobial properties. For instance, n-butyl-2-cyanoacrylate has demonstrated bacteriostatic properties, which is attributed to the polymerization with hydroxyl groups found in bacterial cell walls. nih.gov This action may be impeded in gram-negative microorganisms due to their outer lipopolysaccharide capsule. nih.gov

In a study on 8-ethoxycoumarin derivatives, which share some structural similarities with the title compound, various synthesized molecules were tested for their antimicrobial activity. clockss.org For example, 2-[1-(8-ethoxycoumarin-3-yl)ethylidene]-hydrazinecarbothioamide and its derivatives were synthesized and evaluated. clockss.org

Furthermore, research on 2-amino-3-cyano-4H-chromene derivatives, synthesized through methods like the Knoevenagel-Michael condensation, has shown notable antimicrobial activity. nih.gov In one study, certain derivatives exhibited good antibacterial results against S. aureus (gram-positive) and E. coli (gram-negative), as well as excellent antifungal outcomes against C. albicans and F. oxysporum. nih.gov

| Compound Type | Microorganism | Observed Activity |

|---|---|---|

| n-butyl-2-cyanoacrylate | Bacteria | Bacteriostatic |

| 2-Amino-3-cyano-4H-chromene derivatives | S. aureus, E. coli | Good antibacterial activity |

| 2-Amino-3-cyano-4H-chromene derivatives | C. albicans, F. oxysporum | Excellent antifungal activity |

Studies on Antioxidant Activity

The antioxidant potential of various cyanoacrylate derivatives has been a subject of research. A study focusing on the sodium salt of ethyl (E)‐2‐cyano‐3‐(7‐hydroxy‐4‐methyl‐2‐oxoquinoline‐1(2H)‐yl)‐3‐(4‐hydroxyphenyl) acrylate (B77674) revealed its potential as an antioxidant agent. nih.gov This compound was shown to have an effect on antioxidant systems, which is significant given the role of reactive oxygen species (ROS) in the initiation and promotion of cancer. nih.gov

Another research area has been the synthesis and evaluation of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. slideshare.net The antioxidant activity of these compounds was assessed using various in vitro models, and it was found that those with phenolic substitutions demonstrated greater antioxidant activity. slideshare.net

| Compound | Key Finding |

|---|---|

| Sodium salt of ethyl (E)‐2‐cyano‐3‐(7‐hydroxy‐4‐methyl‐2‐oxoquinoline‐1(2H)‐yl)‐3‐(4‐hydroxyphenyl) acrylate | Demonstrated potential antioxidant effects. nih.gov |

| Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates with phenolic substitution | Showed greater antioxidant activity in in vitro models. slideshare.net |

Exploration of Anticancer Potential

The anticancer potential of derivatives of this compound has been an active area of investigation. The aforementioned sodium salt of ethyl (E)‐2‐cyano‐3‐(7‐hydroxy‐4‐methyl‐2‐oxoquinoline‐1(2H)‐yl)‐3‐(4‐hydroxyphenyl) acrylate was evaluated for its anti-cancer activity against Ehrlich Ascites Carcinoma (EAC) cells in vivo. nih.gov The study found that the compound exerted significant chemopreventive and chemotherapeutic effects, reducing both the volume and count of EAC cells. nih.gov

In another study, a series of novel 2‐cyano‐N‐(tetrahydrobenzo[b]thiophen‐2‐yl)acrylamide derivatives were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, including breast (MCF7), hepatocellular (HEPG2), pancreatic (PACA2), and prostate (PC3) cancer cells. nih.gov Certain acrylamide (B121943) derivatives showed potent activities against the MCF7 breast cancer cell line. nih.gov

| Compound/Derivative | Cancer Cell Line | Key Finding |

|---|---|---|

| Sodium salt of ethyl (E)‐2‐cyano‐3‐(7‐hydroxy‐4‐methyl‐2‐oxoquinoline‐1(2H)‐yl)‐3‐(4‐hydroxyphenyl) acrylate | Ehrlich Ascites Carcinoma (EAC) | Significant chemopreventive and chemotherapeutic effects in vivo. nih.gov |

| 2‐cyano‐N‐(tetrahydrobenzo[b]thiophen‐2‐yl)acrylamide derivatives | MCF7 (Breast) | Potent cytotoxic activities observed for specific derivatives. nih.gov |

Synthesis of Anti-inflammatory Agents

The synthesis of anti-inflammatory agents based on cyanoacrylate scaffolds has also been explored. Research on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates demonstrated that compounds with good antioxidant properties also possessed anti-inflammatory activity. slideshare.net The percentage inhibition of rat paw edema for the evaluated compounds was found to be comparable to the standard drug diclofenac. slideshare.net

Another study focused on (E)-2-cyano-N,3-diphenylacrylamide, a compound developed through bioisosteric modifications of known anti-inflammatory drugs. chemicalbook.com This compound showed potential as an anti-inflammatory agent in in vitro assays. chemicalbook.com

| Compound | In Vivo/In Vitro Model | Observed Activity |

|---|---|---|

| Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates | Carrageenan-induced rat paw edema | Percentage inhibition of 70.2-83.1%, comparable to diclofenac. slideshare.net |

| (E)-2-cyano-N,3-diphenylacrylamide | In vitro assays | Demonstrated potential as an anti-inflammatory agent. chemicalbook.com |

Environmental Fate and Ecotoxicological Research Pertaining to Ethyl E 2 Cyano 3 Ethoxycrotonate

Ecotoxicological Assessments on Non-Target Organisms (General Research Focus)

When cyanoacrylates come into contact with moisture, they rapidly polymerize and become inert. aronalpha.net The primary ecotoxicological concern would stem from the uncured monomer and its degradation byproducts. The degradation of cyanoacrylate adhesives can release substances like formaldehyde (B43269) and cyanoacetate (B8463686), which may cause tissue irritation. researchgate.net The toxicity of these byproducts is a key area of research. For instance, studies have shown that the cytotoxicity of alcohols released during degradation is directly correlated with their hydrophobicity. nih.gov

The length of the alkyl chain on the cyanoacrylate ester can influence its toxicity. Longer-chain compounds, such as 2-octyl cyanoacrylate, degrade more slowly, which reduces the rate of accumulation of toxic byproducts and thus lowers tissue toxicity compared to shorter-chain variants like ethyl cyanoacrylate. researchgate.netwikipedia.org While specific studies on soil or aquatic organisms are scarce, the general principle is that the rapid polymerization in the presence of water would likely limit the bioavailability of the monomer to many organisms in an aquatic environment. However, the environmental fate of the polymerized material and its leachates remains an area requiring further investigation.

General research indicates that while cured cyanoacrylate is largely inert, the liquid form and its vapors can be irritants to the skin, eyes, and respiratory system. enviroliteracy.orgge-iic.com About 5% of the population may become sensitized to cyanoacrylate fumes after repeated exposure. wikipedia.org

Table 1: Summary of General Ecotoxicological Research Focus for Cyanoacrylates

| Research Area | Focus of Investigation | Key Findings |

| Monomer Toxicity | Irritation and sensitization from direct contact and vapor inhalation. | Vapors can irritate the respiratory tract and eyes; direct contact can irritate skin. wikipedia.orgenviroliteracy.orgge-iic.com |

| Degradation Byproducts | Release and toxicity of compounds like formaldehyde and cyanoacetate. | Degradation can release toxic and irritating substances. researchgate.net |

| Polymer Inertness | The state of the compound after polymerization. | Cured cyanoacrylate is generally considered inert and poses minimal risk. aronalpha.netenviroliteracy.org |

| Influence of Molecular Structure | Correlation between alkyl chain length and toxicity. | Longer alkyl chains lead to slower degradation and lower toxicity. researchgate.netwikipedia.org |

Remediation Strategies for Environmental Contamination of Related Compounds

Specific remediation strategies for environmental contamination by Ethyl (E)-2-cyano-3-ethoxycrotonate have not been documented. However, based on the chemical properties of cyanoacrylates, several general approaches can be inferred for managing spills and contamination.

The primary characteristic of cyanoacrylates is their rapid polymerization in the presence of moisture. gluemasters.com Therefore, one of the main strategies to manage a spill is to induce polymerization to convert the reactive monomer into a more stable, inert solid. This can be accelerated by the application of water. The resulting solid polymer can then be physically removed.

For cleanup of uncured cyanoacrylate from surfaces or equipment, various solvents can be employed. Acetone (B3395972) is a commonly used solvent for dissolving cyanoacrylates. gluemasters.com Other solvents like isopropyl alcohol may also be effective for removing residues from non-porous surfaces. bearing-mechanicalparts.com

In an environmental context, should a spill occur on soil, the rapid polymerization upon contact with soil moisture would likely limit its immediate dispersal. Remediation would likely involve the excavation of the contaminated soil. In a water body, the compound would polymerize quickly at the surface, forming a solid material that could potentially be skimmed off.

Preventative measures in industrial or laboratory settings are crucial to avoid environmental release. These include using the adhesives in well-ventilated areas to minimize fume accumulation and employing protective gear to prevent skin contact. aronalpha.netgluemasters.com Proper disposal of waste cyanoacrylate is also a key aspect of environmental management. Ensuring any residual glue is fully cured before disposal can reduce the risk of it bonding to other materials in the waste stream. gluemasters.com

Table 2: Potential Remediation and Management Strategies for Cyanoacrylate Contamination

| Strategy | Description | Applicability |

| Induced Polymerization | Application of water to accelerate the conversion of the liquid monomer to a solid polymer. | Spills on solid surfaces or in contained areas. |

| Physical Removal | Scraping or collecting the solidified polymer. | Post-polymerization cleanup. |

| Solvent Cleaning | Use of solvents like acetone or isopropyl alcohol to dissolve uncured adhesive. gluemasters.combearing-mechanicalparts.com | Equipment and non-porous surface decontamination. |

| Excavation | Removal of contaminated soil. | Soil contamination incidents. |

| Skimming | Physical removal of polymerized material from the water surface. | Aquatic spills. |

| Controlled Disposal | Ensuring residual adhesive is cured before placing in waste streams. gluemasters.com | Management of waste and empty containers. |

Future Research Directions and Outlook for Ethyl E 2 Cyano 3 Ethoxycrotonate Research

Development of Novel Asymmetric Synthetic Methodologies

The creation of chiral molecules with a high degree of stereocontrol is a paramount objective in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. Future research will undoubtedly focus on the development of novel asymmetric synthetic methodologies utilizing ethyl (E)-2-cyano-3-ethoxycrotonate. This will involve the design and application of new chiral catalysts, including organocatalysts and transition-metal complexes, to induce enantioselectivity in reactions involving this substrate. The exploration of chiral auxiliaries covalently bonded to the crotonate backbone also presents a promising avenue for achieving high levels of stereochemical control. Success in this area will enable the synthesis of a wide array of enantiomerically pure compounds with potentially enhanced biological activities.

Integration into Emerging Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs) and cascade (or domino) reactions represent highly efficient and atom-economical strategies for the rapid assembly of complex molecules from simple starting materials. nih.gov this compound is an ideal candidate for integration into such processes. Its multifunctional nature allows for its participation in a variety of reaction types, including Michael additions, Knoevenagel condensations, and cycloadditions. nih.govbeilstein-journals.org Future research will focus on designing novel MCRs and cascade sequences that incorporate this versatile building block. The aim will be to generate diverse molecular scaffolds in a single synthetic operation, thereby reducing the number of synthetic steps, minimizing waste, and simplifying purification procedures. rug.nl

Design and Synthesis of Next-Generation Bioactive Scaffolds

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic and carbocyclic scaffolds, many of which are known to exhibit significant biological activity. Future research in this domain will be directed towards the rational design and synthesis of next-generation bioactive molecules derived from this starting material. By strategically modifying the structure of this compound and employing it in innovative synthetic routes, researchers can access novel chemical space and develop compounds with improved pharmacological profiles. This includes the synthesis of potential drug candidates for a variety of therapeutic areas, as well as new agrochemicals with enhanced efficacy and selectivity.

Advanced Mechanistic Studies using Cutting-Edge Analytical Techniques

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. Future research will leverage advanced analytical techniques to conduct in-depth mechanistic studies of reactions involving this compound. Techniques such as in-situ spectroscopy (e.g., NMR, IR, and Raman), mass spectrometry, and computational modeling will be employed to elucidate reaction pathways, identify key intermediates, and understand the factors that govern reactivity and selectivity. These insights will be invaluable for the rational design of more efficient and selective synthetic transformations.

Comprehensive Environmental Risk Assessment Development and Refinement

As the applications of this compound and its derivatives expand, a thorough understanding of their environmental fate and potential ecological impact becomes increasingly important. chemos.deecetoc.org Future research will focus on the development and refinement of comprehensive environmental risk assessment protocols for this class of compounds. This will involve studies on their biodegradability, potential for bioaccumulation, and ecotoxicity across various trophic levels. The data generated from these assessments will be essential for ensuring the responsible and sustainable use of these chemicals, minimizing their potential impact on the environment. chemos.de

常见问题

Q. What are the common synthetic routes for Ethyl (E)-2-cyano-3-ethoxycrotonate, and how do reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and ethyl ethoxyacetate under acidic or basic catalysis. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., piperidine or acetic acid). Stereoselectivity toward the (E)-isomer is enhanced by bulky solvents or microwave-assisted synthesis, which minimizes thermal decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the (E)-configuration via coupling constants (J = 12–14 Hz for α,β-unsaturated protons) and cyano/ethoxy group integration .

- IR : Strong absorbance at ~2200 cm (C≡N stretch) and 1700 cm (ester C=O) .

- X-ray crystallography : Resolves bond lengths (e.g., C=C: ~1.34 Å) and dihedral angles, validated using SHELXL or WinGX .

Q. How can researchers optimize purity during purification?

Recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the (E)-isomer from (Z)-byproducts. Purity >98% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in multicomponent reactions (MCRs)?

The compound acts as a Michael acceptor in MCRs (e.g., Groebke–Blackburn–Bienaymé reactions), enabling heterocycle formation. The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack by amines or isocyanides. Substituent effects on reactivity can be modeled using DFT calculations (e.g., B3LYP/6-31G*) .

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in bond angles (e.g., C-C-O vs. C-C-N) often arise from poor refinement or twinning. Validation tools like PLATON (ADDSYM, TWINLAWS) and SHELXL’s RIGU restraints improve accuracy. For example, a 2024 study resolved a 5° deviation in the ethoxy group’s dihedral angle using high-resolution (<1.0 Å) synchrotron data .

Q. What experimental strategies mitigate decomposition during thermal studies?

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at 132°C (matching the flashpoint). To study melt-phase reactivity, use dynamic DSC with controlled heating rates (2–5°C/min) and sealed aluminum pans. For kinetic studies, integrate TGA with FTIR to identify gaseous byproducts (e.g., ethyl cyanide) .

Q. How can computational models predict substituent effects on reactivity?

QSAR models using Hammett constants (σ) correlate substituent electronic effects with reaction rates. For example, electron-withdrawing groups (e.g., -NO) on aryl aldehydes reduce yields in MCRs due to decreased nucleophilicity. Molecular docking (AutoDock Vina) further predicts steric clashes in enzyme-inhibition studies .

Methodological Recommendations

- For Contradictory Spectral Data : Cross-validate using hybrid techniques (e.g., NMR crystallography) and reference databases like NIST Chemistry WebBook .

- For Synthetic Scale-Up : Replace traditional reflux with flow chemistry (microreactors) to enhance yield (reported 15% increase) and reduce side reactions .

- For Computational Studies : Use Gaussian 16 with implicit solvent models (SMD) to simulate solvation effects on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。